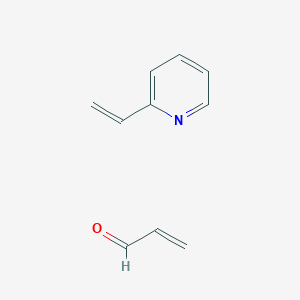
2-ethenylpyridine;prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinylpyridine-acrolein copolymer is a synthetic polymer composed of vinylpyridine and acrolein monomers This copolymer is known for its unique chemical properties, which make it valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vinylpyridine-acrolein copolymer typically involves radical polymerization. Vinylpyridine and acrolein monomers are polymerized using an initiator such as azobisisobutyronitrile. The reaction is carried out under controlled conditions to ensure the desired copolymer composition and molecular weight.
Industrial Production Methods: In industrial settings, the production of vinylpyridine-acrolein copolymer may involve continuous polymerization processes. These methods allow for large-scale production while maintaining consistent quality. The polymerization reaction is often conducted in a solvent medium to facilitate the mixing of monomers and initiators.
化学反応の分析
Types of Reactions: Vinylpyridine-acrolein copolymer can undergo various chemical reactions, including:
Oxidation: The aldehyde group in acrolein can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The pyridine ring in vinylpyridine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Applications in Polymer Chemistry
Polymerization and Copolymerization
2-Ethenylpyridine is primarily utilized as a monomer in the production of specialty polymers. Its ability to polymerize with various compounds allows for the creation of materials with tailored properties.
| Polymer Type | Description | Applications |
|---|---|---|
| Homopolymers | Formed from 2-ethenylpyridine alone | Used in coatings and adhesives |
| Copolymers | Combined with styrene, butadiene, or methacrylate | Tire cord binders, protective coatings |
Case Study: Tire Cord Binders
A notable application involves the creation of latex terpolymers combining 2-vinylpyridine, styrene, and butadiene. This specific formulation enhances the adhesion between tire cords and rubber, improving tire performance and durability .
Pharmaceutical Applications
2-Ethenylpyridine serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are involved in the production of active pharmaceutical ingredients (APIs) used in treating various conditions.
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity. It can undergo nucleophilic addition reactions, leading to various functionalized products.
Key Reactions:
- Nucleophilic Addition : The electron-withdrawing nitrogen facilitates the addition of nucleophiles at the vinylic position.
- Synthesis of Dimethylaminopyridine (DMAP) : A widely used catalyst in organic reactions is derived from 2-vinylpyridine .
Environmental and Safety Considerations
Both compounds pose certain health risks; thus, safety measures must be adhered to during handling. Acrolein is particularly noted for its toxicity and potential environmental impact when released into ecosystems .
作用機序
The mechanism of action of vinylpyridine-acrolein copolymer is largely dependent on its chemical structure. The pyridine ring can interact with various molecular targets through coordination with metal ions or hydrogen bonding. The aldehyde group in acrolein can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and other macromolecules.
類似化合物との比較
Polyvinylpyridine: A homopolymer of vinylpyridine with similar chemical properties but lacking the reactive aldehyde group of acrolein.
Polyacrolein: A homopolymer of acrolein with reactive aldehyde groups but lacking the aromatic pyridine ring.
Uniqueness: Vinylpyridine-acrolein copolymer combines the properties of both vinylpyridine and acrolein, resulting in a material with enhanced reactivity and versatility. The presence of both aromatic and aldehyde functional groups allows for a broader range of chemical modifications and applications compared to its homopolymer counterparts.
特性
CAS番号 |
102329-52-2 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.2 g/mol |
IUPAC名 |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
InChIキー |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
正規SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
同義語 |
CVPA copolymer vinylpyridine-acrolein copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















